molecular formula C9H16O2 B13755477 Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- CAS No. 58650-45-6

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel-

Cat. No.: B13755477
CAS No.: 58650-45-6
M. Wt: 156.22 g/mol
InChI Key: ZWABCHPDBORTSF-JGVFFNPUSA-N
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Description

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is a chemical compound characterized by a cyclopropane ring attached to a carboxylic acid group and a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method is the addition of carbenes to alkenes to form the cyclopropane ring. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to acyl chlorides, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or esters, while reduction can produce primary alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Cyclopropanecarboxylic acids have been studied for their potential therapeutic effects, particularly as modulators of GPR120, a receptor implicated in metabolic diseases such as diabetes.

Case Study: GPR120 Modulators

  • Research Findings : A study demonstrated that certain derivatives of cyclopropanecarboxylic acid can effectively modulate GPR120 activity. These compounds showed promise in treating diabetes and related metabolic disorders by enhancing insulin sensitivity and promoting glucose uptake in cells .
  • Applications : The synthesis of these compounds can lead to the development of new pharmaceuticals aimed at metabolic regulation.
CompoundActivityPotential Use
Cyclopropanecarboxylic acid derivativesGPR120 modulationDiabetes treatment

Agricultural Chemistry

Cyclopropanecarboxylic acids are also explored for their roles in agricultural applications, particularly as plant growth regulators and herbicides.

Case Study: Herbicidal Activity

  • Research Findings : Certain cyclopropanecarboxylic acid derivatives have been evaluated for their herbicidal properties. They inhibit specific enzymes involved in plant growth, leading to effective weed control without harming crops .
  • Applications : These compounds can be integrated into herbicide formulations to enhance efficacy while minimizing environmental impact.
CompoundMechanismApplication
Cyclopropanecarboxylic acid derivativesEnzyme inhibitionHerbicide formulation

Cosmetic Formulation

In the cosmetic industry, cyclopropanecarboxylic acids are utilized for their stabilizing properties and as active ingredients in formulations.

Case Study: Skin Care Products

  • Research Findings : A formulation study indicated that incorporating cyclopropanecarboxylic acid derivatives improved the stability and sensory properties of creams and lotions. These compounds enhance the moisturizing effects while providing a desirable texture .
  • Applications : They are used in various skin care products to enhance performance and consumer appeal.
Product TypeIngredientBenefit
Creams & LotionsCyclopropanecarboxylic acid derivativesImproved stability & moisturizing effects

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a rigid scaffold that influences the binding affinity and specificity of the compound for its targets. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog without the pentyl side chain.

    Cyclopropaneacrylic acid: Contains an acrylic acid group instead of a carboxylic acid.

    Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: A more complex derivative with additional functional groups.

Uniqueness

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is unique due to its specific stereochemistry and the presence of a pentyl side chain, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .

Biological Activity

Cyclopropanecarboxylic acid, 2-pentyl-, (1R,2S)-rel- is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 1759-53-1

Biological Activity Overview

Cyclopropanecarboxylic acid derivatives exhibit various biological activities, including insecticidal properties, effects on fatty acid metabolism, and potential therapeutic applications. The following sections detail specific biological activities and relevant studies.

Insecticidal Activity

Research has demonstrated that cyclopropanecarboxylic acid derivatives possess significant insecticidal properties. For example, compounds derived from this class have shown high efficacy against pests such as the green rice leafhopper (Nephotettix cincticeps), with low toxicity to mammals and aquatic organisms. A study reported the median lethal concentration (LC50) values indicating the effectiveness of these compounds in controlling pest populations while minimizing environmental impact .

CompoundTarget InsectLC50 (ppm)Toxicity to Mammals
Cyclopropanecarboxylic acid derivativeGreen rice leafhopperVaries (effective at low concentrations)Low

Fatty Acid Metabolism

Cyclopropanecarboxylic acid has been implicated in fatty acid metabolism. In a study involving rats, oral administration of [carboxyl-14C]cyclopropanecarboxylic acid resulted in the retention of radioactivity in tissues as novel triacylglycerols. This suggests that the compound may influence lipid biosynthesis pathways, potentially offering insights into metabolic regulation .

Therapeutic Potential

The compound's structural features lend themselves to potential therapeutic applications. For instance, derivatives have been explored for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. ACC inhibitors are being investigated for their role in managing metabolic disorders and obesity .

Case Studies

  • Insecticidal Efficacy : A study conducted on the application of cyclopropanecarboxylic acid derivatives on rice plants demonstrated a rapid insecticidal effect with a residual activity that supports their use in agricultural pest management .
  • Metabolic Studies : Research involving the metabolic fate of cyclopropanecarboxylic acid in mammals highlighted its role in triacylglycerol formation, suggesting potential implications for understanding lipid metabolism and obesity .

Properties

CAS No.

58650-45-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(1R,2S)-2-pentylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8+/m0/s1

InChI Key

ZWABCHPDBORTSF-JGVFFNPUSA-N

Isomeric SMILES

CCCCC[C@H]1C[C@H]1C(=O)O

Canonical SMILES

CCCCCC1CC1C(=O)O

Origin of Product

United States

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